molecular formula C28H22N2O3 B11122615 N'-[(E)-{4-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}methylidene]benzohydrazide

N'-[(E)-{4-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}methylidene]benzohydrazide

Cat. No.: B11122615
M. Wt: 434.5 g/mol
InChI Key: MSZCAAOSSUTYEA-VUTHCHCSSA-N
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Description

{N}'-{(1{E})-[4-(2-BIPHENYL-4-YL-2-OXOETHOXY)PHENYL]METHYLENE}BENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The biphenyl moiety in its structure contributes to its stability and reactivity, making it a subject of interest in chemical research.

Preparation Methods

The synthesis of {N}'-{(1{E})-[4-(2-BIPHENYL-4-YL-2-OXOETHOXY)PHENYL]METHYLENE}BENZOHYDRAZIDE typically involves the condensation reaction between biphenyl-4-carbohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

{N}'-{(1{E})-[4-(2-BIPHENYL-4-YL-2-OXOETHOXY)PHENYL]METHYLENE}BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.

    Substitution: The biphenyl moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed depend on the type of reaction and the specific conditions employed .

Scientific Research Applications

{N}'-{(1{E})-[4-(2-BIPHENYL-4-YL-2-OXOETHOXY)PHENYL]METHYLENE}BENZOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential in biological assays, particularly in studying enzyme inhibition and receptor binding.

    Medicine: Research has indicated its potential as an anticancer agent, with studies focusing on its ability to induce apoptosis in cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {N}'-{(1{E})-[4-(2-BIPHENYL-4-YL-2-OXOETHOXY)PHENYL]METHYLENE}BENZOHYDRAZIDE involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various cellular effects, such as apoptosis or cell cycle arrest .

Comparison with Similar Compounds

When compared to similar compounds, {N}'-{(1{E})-[4-(2-BIPHENYL-4-YL-2-OXOETHOXY)PHENYL]METHYLENE}BENZOHYDRAZIDE stands out due to its unique biphenyl moiety and hydrazone functional group. Similar compounds include:

The unique combination of functional groups in {N}'-{(1{E})-[4-(2-BIPHENYL-4-YL-2-OXOETHOXY)PHENYL]METHYLENE}BENZOHYDRAZIDE contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H22N2O3

Molecular Weight

434.5 g/mol

IUPAC Name

N-[(E)-[4-[2-oxo-2-(4-phenylphenyl)ethoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C28H22N2O3/c31-27(24-15-13-23(14-16-24)22-7-3-1-4-8-22)20-33-26-17-11-21(12-18-26)19-29-30-28(32)25-9-5-2-6-10-25/h1-19H,20H2,(H,30,32)/b29-19+

InChI Key

MSZCAAOSSUTYEA-VUTHCHCSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=CC=C(C=C3)/C=N/NC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=CC=C(C=C3)C=NNC(=O)C4=CC=CC=C4

Origin of Product

United States

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